molecular formula C16H26O2 B6178706 tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate CAS No. 2648965-72-2

tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate

Cat. No. B6178706
CAS RN: 2648965-72-2
M. Wt: 250.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate (TBTU) is a versatile organocarboxylic acid derivative, with a wide range of applications in both organic synthesis and scientific research. It is a cyclic carboxylic acid ester, with a molecular formula of C12H21O2, and a molecular weight of 203.29 g/mol. It is a colorless, low-melting solid, and is soluble in a variety of organic solvents.

Mechanism of Action

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate is a strong acid, and it acts as a proton donor in a variety of reactions. In organic synthesis, it is used as a catalyst for the synthesis of organic compounds. It is also used as a catalyst for the synthesis of new drugs and other compounds.
Biochemical and Physiological Effects
tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate is not known to have any significant biochemical or physiological effects. It is not known to be toxic, carcinogenic, mutagenic, or teratogenic. However, it should be handled with care, as it is a strong acid and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate in laboratory experiments is its versatility. It is a mild acid, and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. The main limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate has a wide range of potential applications in both organic synthesis and scientific research. In the future, it could be used as a catalyst for the synthesis of new drugs, as well as for the synthesis of novel compounds. It could also be used in the development of new catalysts for organic synthesis. Additionally, it could be used in the development of new materials for use in industrial processes. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate can be synthesized from the reaction of tert-butyl alcohol and tricyclo[4.3.1.1,3,8]undec-4-ene in the presence of a suitable acid catalyst, such as p-toluenesulfonic acid (TSA). The reaction is carried out at a temperature of 70-80 °C for several hours. The product is isolated by filtration and purified by recrystallization.

Scientific Research Applications

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate is used in a variety of scientific research applications, including drug discovery, organic synthesis, and catalysis. In drug discovery, it is used as a starting material for the synthesis of novel compounds. In organic synthesis, it is used as a reagent for the synthesis of a wide variety of organic compounds. In catalysis, it is used as a catalyst for the synthesis of organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate involves the reaction of tricyclo[4.3.1.1,3,8]undec-3-ene with tert-butyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "Tricyclo[4.3.1.1,3,8]undec-3-ene", "Tert-butyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add tricyclo[4.3.1.1,3,8]undec-3-ene to a reaction flask", "Add tert-butyl chloroformate to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Purify the product by column chromatography" ] }

CAS RN

2648965-72-2

Product Name

tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate

Molecular Formula

C16H26O2

Molecular Weight

250.4

Purity

95

Origin of Product

United States

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